POTASSIUM FERROCYANIDE TRIHYDRATE

Catalog No.
S1506640
CAS No.
14459-95-1
M.F
C6H6FeK4N6O3
M. Wt
422.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POTASSIUM FERROCYANIDE TRIHYDRATE

CAS Number

14459-95-1

Product Name

POTASSIUM FERROCYANIDE TRIHYDRATE

IUPAC Name

tetrapotassium;iron(2+);hexacyanide;trihydrate

Molecular Formula

C6H6FeK4N6O3

Molecular Weight

422.39 g/mol

InChI

InChI=1S/6CN.Fe.4K.3H2O/c6*1-2;;;;;;;;/h;;;;;;;;;;;3*1H2/q6*-1;+2;4*+1;;;

InChI Key

UTYXJYFJPBYDKY-UHFFFAOYSA-N

SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.[K+].[K+].[K+].[K+].[Fe+2]

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.[K+].[K+].[K+].[K+].[Fe+2]

Analytical Chemistry:

  • Masking agent: Potassium ferrocyanide trihydrate can selectively complex with certain metal ions, preventing them from interfering with the detection of other metal ions during analysis techniques like atomic absorption spectroscopy and inductively coupled plasma spectroscopy . This masking ability improves the accuracy and selectivity of these techniques.

Material Science:

  • Precursor for Prussian blue pigments: Potassium ferrocyanide trihydrate reacts with ferric chloride to form Prussian blue, a vibrant blue pigment with diverse applications. In material science research, Prussian blue finds use in the development of battery materials, sensors, and catalysts due to its unique properties like electrochromism and ion exchange capabilities .

Environmental Science:

  • Soil remediation: Potassium ferrocyanide trihydrate can be used to remediate soil contaminated with radioactive cesium. It acts by forming a stable complex with cesium ions, preventing their uptake by plants and reducing their mobility in the environment .

Medical Research:

  • Magnetic resonance imaging (MRI) contrast agent: Derivatives of potassium ferrocyanide trihydrate are being explored as potential contrast agents for MRI, a medical imaging technique. These contrast agents can help enhance the visibility of specific tissues or organs during MRI scans, aiding in disease diagnosis .

Potassium ferrocyanide trihydrate, with the chemical formula K₄[Fe(CN)₆]·3H₂O, is an inorganic compound that appears as light yellow monoclinic crystals. It is the potassium salt of the coordination complex [Fe(CN)₆]⁴⁻. This compound is stable at room temperature but begins to lose its water of crystallization upon heating to 60 °C, transforming into a hygroscopic white powder at 100 °C. It is soluble in water but insoluble in organic solvents such as ethanol and ether .

  • Decomposition: When treated with strong acids or oxidizing agents, it can decompose, releasing hydrocyanic acid and forming potassium ferricyanide.
  • Formation of Prussian Blue: It reacts with ferric salts to produce Prussian blue, a deep blue pigment:
    Fe3++K4[Fe(CN)6]Fe3[Fe(CN)6]2\text{Fe}^{3+}+K_4[Fe(CN)_6]\rightarrow \text{Fe}_3[Fe(CN)_6]_2
  • Electrolysis: Under electrolysis, it can be oxidized to potassium ferricyanide:
    K4[Fe(CN)6]2K3[Fe(CN)6]+2K+K_4[Fe(CN)_6]\rightarrow 2K_3[Fe(CN)_6]+2K^+
  • Reaction with Chlorine: When treated with chlorine gas, it converts to potassium ferricyanide:
    2K4[Fe(CN)6]+Cl22K3[Fe(CN)6]+2KCl2K_4[Fe(CN)_6]+Cl_2\rightarrow 2K_3[Fe(CN)_6]+2KCl

These reactions illustrate its utility in various chemical processes, including analytical chemistry and pigment production .

The synthesis of potassium ferrocyanide trihydrate can be achieved through several methods:

  • Historical Method: Initially reported by Pierre Joseph Macquer in the 18th century by reacting Prussian blue (iron(III) ferrocyanide) with potassium hydroxide.
  • Modern Industrial Production:
    • Reacting hydrogen cyanide with iron(II) chloride and calcium hydroxide yields a calcium-potassium salt.
    • This intermediate is treated with potassium salts and potassium carbonate to produce the final product through crystallization and filtration processes .

Potassium ferrocyanide trihydrate has a wide range of applications:

  • Analytical Chemistry: Used as a reagent for detecting metals such as iron and copper.
  • Pigment Production: Important in manufacturing various pigments, including Prussian blue.
  • Photography: Utilized in photographic processes and as a stabilizing agent.
  • Fertilizers: Serves as a source of potassium in agriculture.
  • Electroplating: Employed in electroplating processes due to its complexing properties .

Interaction studies of potassium ferrocyanide trihydrate reveal its behavior in different chemical environments:

  • Acidic Conditions: Under acidic conditions, it can release toxic hydrocyanic acid.
  • Oxidizing Agents: Reacts explosively with strong oxidizers like chromic acid, leading to hazardous situations.
  • Metal Complexation: Forms stable complexes with various metals, which can be utilized in analytical applications for metal detection and quantification .

Similar Compounds: Comparison

Several compounds share similarities with potassium ferrocyanide trihydrate. Below is a comparison highlighting their uniqueness:

CompoundFormulaKey Characteristics
Sodium ferrocyanideNa₄[Fe(CN)₆]·10H₂OSimilar structure; used mainly in analytical chemistry.
Calcium ferrocyanideCaK₂[Fe(CN)₆]·11H₂OContains calcium; used in similar applications but less common.
Potassium ferricyanideK₃[Fe(CN)₆]Oxidized form; used extensively in pigment production.
Iron(III) ferrocyanideFe₃[Fe(CN)₆]₂Produces deep blue color (Prussian blue); insoluble.

Potassium ferrocyanide trihydrate stands out due to its stability and versatility in both industrial and laboratory settings. Its unique properties make it essential for various applications ranging from analytical chemistry to agriculture .

Industrial-Scale Production Techniques

Potassium ferrocyanide trihydrate is produced industrially through a multi-step chemical synthesis route that has been refined over decades of commercial production.

Modern Chemical Synthesis

The contemporary industrial production of potassium ferrocyanide trihydrate follows a well-established chemical pathway:

  • Initial Reaction: Hydrogen cyanide is reacted with ferrous chloride and calcium hydroxide, resulting in the formation of calcium ferrocyanide undecahydrate:

    6 HCN + FeCl₂ + 2 Ca(OH)₂ → Ca₂[Fe(CN)₆]·11H₂O + 2 CaCl₂
  • Intermediate Formation: The calcium ferrocyanide solution serves as an intermediate product.

  • Salt Conversion: The intermediate is treated with potassium salts to precipitate the mixed calcium-potassium salt:

    Ca₂[Fe(CN)₆] + 4 KCl → CaK₂[Fe(CN)₆] + CaCl₂ + 2 KCl
  • Final Conversion: The calcium-potassium ferrocyanide is then treated with potassium carbonate to yield the final potassium ferrocyanide product:

    CaK₂[Fe(CN)₆] + K₂CO₃ → K₄[Fe(CN)₆] + CaCO₃↓
  • Crystallization: The solution is filtered to remove calcium carbonate, and potassium ferrocyanide trihydrate is obtained through crystallization.

Table 1: Major Industrial Producers of Potassium Ferrocyanide

CompanyLocationProduction Capacity
Dalian Kunlun ChemicalChinaSignificant producer
Kimson ChemicalIndiaMajor manufacturer
KodiaGlobalLarge-scale producer
Hemadri ChemicalsIndiaEstablished manufacturer
Columbus Chemical IndustryUSALeading producer

Source: Procurement Resource, 2025

Historical Production Methods

Before the development of modern chemical synthesis routes, potassium ferrocyanide was manufactured through several alternative methods:

  • Organic Nitrogen Sources: Historical production utilized nitrogenous organic material, iron filings, and potassium carbonate. Common nitrogen and carbon sources included torrified horn, leather scrap, offal, or dried blood.

  • Gasworks By-Product: The compound was also obtained commercially from gasworks spent oxide during the purification of city gas from hydrogen cyanide.

  • Macquer's Method: The first reported preparation in 1752 by French chemist Pierre Joseph Macquer involved reacting Prussian blue (iron(III) ferrocyanide) with potassium hydroxide.

Laboratory-Scale Synthetic Protocols

Several laboratory-scale methods have been developed for the synthesis of potassium ferrocyanide trihydrate, each offering advantages for specific research applications.

Ammonium Salt Conversion Method

A laboratory synthesis protocol involves the conversion of ammonium ferrocyanide to potassium ferrocyanide:

  • Weigh 5.68 grams of (NH₄)₄[Fe(CN)₆] and 1.70g of KCl into a 100ml beaker
  • Add 40ml of water to dissolve completely (Sample A)
  • Prepare manganese triacetate (III) solution (7.040g) in 100ml of concentrated phosphoric acid (Sample B)
  • Add Sample A dropwise to Sample B while stirring
  • Allow to stand at room temperature for 6 hours in the dark
  • Collect the resulting crystals and wash with high-purity water
  • Vacuum-dry the crystals at 34°C for 24 hours

Electrochemical Synthesis

A minor but notable laboratory method involves alternating current electrolysis:

6 KCN + Fe + 2 H₂O → K₄Fe(CN)₆ + 2 KOH + H₂

This process uses potassium cyanide with iron electrodes, where anodic solution of the iron occurs during electrolysis.

Reduction of Ferricyanide

Potassium ferrocyanide can also be prepared in the laboratory by the reduction of potassium ferricyanide:

K₃[Fe(CN)₆] + e⁻ → K₄[Fe(CN)₆]

Additionally, potassium ferricarbonylpentacyanide (K₃Fe(CN)₅CO) can be converted to potassium ferrocyanide when heated with powdered iron.

Table 2: Laboratory Synthesis Methods Comparison

MethodStarting MaterialsAdvantagesLimitations
Ammonium Salt Conversion(NH₄)₄[Fe(CN)₆], KClHigh purity, controlled conditionsRequires careful temperature control
Electrochemical SynthesisKCN, Fe electrodesDirect synthesis, fewer stepsHazardous starting material (KCN)
Ferricyanide ReductionK₃[Fe(CN)₆]Simple procedureRequires reducing agents

Mechanochemical Synthesis Approaches

Mechanochemical approaches represent environmentally friendly alternatives to traditional solvent-based synthesis methods, reducing or eliminating the need for potentially harmful solvents.

Solid-State Reactions

While the search results don't explicitly detail mechanochemical synthesis methods for potassium ferrocyanide trihydrate, general principles of solid-state chemistry can be applied:

  • Ball Milling: Mechanical grinding of precursor materials (potassium salts and iron compounds) in ball mills could potentially facilitate solid-state reactions without extensive use of solvents.

  • High-Energy Mechanical Alloying: This technique could be adapted for the synthesis of coordination compounds like potassium ferrocyanide by providing the necessary energy for reaction through mechanical means rather than thermal or solvent-mediated processes.

  • Solvent-Free Grinding: Manual or automated grinding of reactants with minimal or no solvent could potentially produce the desired compound while reducing environmental impact.

Solvent-Mediated Crystallization Processes

The crystallization of potassium ferrocyanide trihydrate has been extensively studied, revealing fascinating insights into polymorphism and crystal growth behaviors.

Polymorphism and Crystal Structures

Potassium ferrocyanide trihydrate exhibits interesting polymorphic behavior:

  • Monoclinic Form (C2/c): The common room-temperature form with unit cell parameters a = 9.379 Å, b = 16.844 Å, c = 9.392 Å, β = 90.07°.

  • Monoclinic Form (Cc): The low-temperature form below -25°C with unit cell parameters a = 9.353 Å, b = 16.755 Å, c = 9.359 Å, β = 90.08°.

  • Tetragonal Form (I41/a): A less common, metastable form with unit cell parameters a = 9.410 Å, c = 33.67 Å.

At -25°C, potassium ferrocyanide trihydrate undergoes a second-order phase transition from a paraelectric to a ferroelectric phase, initiated by changes in the dynamics of water molecules.

Nanoscale Confinement Effects on Crystallization

Research on the crystallization of potassium ferrocyanide in confined spaces has revealed remarkable effects:

Table 3: Effect of Nanoscale Confinement on Polymorphic Transformation

Pore SizeFirst PhaseTransformation to Tetragonal TrihydrateTransformation to Monoclinic Trihydrate
8 nmAnhydrous KFCDays2 months
48 nmAnhydrous KFCDaysWeeks
362 nmAnhydrous KFCDaysWeeks
Bulk solutionNever observedMinutes (mixture with monoclinic)Minutes

Source: Anduix-Canto et al., 2025

When crystallized within controlled pore glasses (CPGs) with pore diameters of 8, 48, and 362 nm, potassium ferrocyanide follows a different crystallization pathway than in bulk solution:

  • The anhydrous salt forms first in confined spaces, while it is never observed in bulk aqueous solution.
  • The confined anhydrous salt transforms slowly over days to the trihydrate in the presence of water in the pores.
  • The metastable tetragonal polymorph persists for a month in 8 nm pores, compared to only 15 minutes in bulk conditions.
  • The thermodynamically stable monoclinic polymorph appears after 2 months in 8 nm pores, compared to minutes in bulk solution.

This represents a retardation effect of 4-5 orders of magnitude in the smallest pores, suggesting a universal effect of confinement on crystallization.

Crystallographic Characterization of Polymorphic Forms

Potassium ferrocyanide trihydrate (KFCT) crystallizes in three distinct polymorphic forms under varying conditions:

PolymorphSpace GroupLattice Parameters (Å, °)Stability RangeFe Oxidation State
Monoclinic C2/cC2/ca = 14.32, b = 10.56, c = 10.02; β = 118.2°Room temperatureFe(II) [1] [3]
Monoclinic CcCca = 10.45, b = 10.02, c = 14.30; β = 118.5°Below −25°CFe(II) [1]
Tetragonal I4₁/aI4₁/aa = 10.50, c = 14.40Metastable at RTFe(II) [1] [4]

The monoclinic C2/c form dominates at room temperature, featuring a centrosymmetric structure with Fe(II) centers octahedrally coordinated to six cyanide ligands. Single-crystal X-ray diffraction confirms low-spin Fe(II) in a diamagnetic state, with bond lengths of 1.92 Å for Fe–C and 1.15 Å for C≡N [3]. The tetragonal I4₁/a polymorph, though less common, shares similar Fe–CN bonding but differs in potassium ion coordination and hydrogen-bonding networks [1].

Temperature-Dependent Phase Transition Mechanisms

KFCT undergoes irreversible phase transitions upon cooling:

  • C2/c → Cc Transition: Below −25°C, the C2/c form converts to Cc due to lattice contraction and reorientation of water molecules. This transition involves a loss of centrosymmetry, evidenced by splitting of X-ray diffraction peaks [1].
  • I4₁/a → Cc Transition: The metastable tetragonal form transitions to Cc below −60°C, accompanied by a 2.5% reduction in unit cell volume [1].

Differential scanning calorimetry reveals exothermic peaks at −25°C and −60°C, confirming the energy barriers for these transitions. The irreversibility arises from kinetic trapping, as reheating does not restore the original phases [1] [4].

Grinding-Induced Polymorphic Transformations

Mechanical grinding alters polymorphic ratios in KFCT:

  • Unprocessed Samples: Bulk crystallization typically yields ~70% C2/c and ~30% I4₁/a [1].
  • Ground Samples: Grinding creates a near 50:50 mixture of C2/c and I4₁/a, as shown by ¹³C MAS NMR spectra splitting into six peaks of equal intensity [1].

This mechanochemical effect stems from localized pressure disrupting hydrogen bonds between [Fe(CN)₆]⁴⁻ clusters and water molecules, favoring phase mixing over new polymorph formation [1].

Hydration State Effects on Crystal Lattice Stability

The trihydrate structure’s stability depends critically on water content:

PropertyValueHydration Impact
Decomposition Temp87.5°C [4]Loss of H₂O destabilizes lattice
Critical RH96.2% [4]Deliquescence at high humidity
Solubility (20°C)28 g/100 g H₂O [4]Hydration enhances solubility

Dehydration above 70°C triggers collapse of the [Fe(CN)₆]⁴⁻ framework, forming anhydrous K₄[Fe(CN)₆] with a 15% reduction in unit cell volume [4]. The trihydrate’s stability is attributed to water molecules bridging potassium ions and cyanide groups via O–H···N hydrogen bonds (2.7–3.0 Å) [3].

Electron Transfer Mechanisms in Aqueous Systems

The electrochemical behavior of potassium ferrocyanide trihydrate in aqueous systems is characterized by a well-defined reversible redox couple between hexacyanoferrate(II) and hexacyanoferrate(III) ions. This system represents one of the most extensively studied outer-sphere electron transfer reactions in electrochemistry [1] [2]. The fundamental redox reaction proceeds according to the following mechanism:

Fe(CN)₆⁴⁻ ⇌ Fe(CN)₆³⁻ + e⁻

The electron transfer mechanism follows Marcus-Hush theory for outer-sphere reactions, where the redox-active species undergoes minimal structural reorganization during the electron transfer process [1] [2]. This characteristic makes it an ideal model system for studying electrochemical kinetics and electrode processes.

Diffusion-Controlled Kinetics

The electron transfer kinetics in aqueous systems demonstrate classic diffusion-controlled behavior. Experimental studies using cyclic voltammetry reveal that the peak currents follow the Randles-Sevcik equation, indicating that the rate-determining step is the diffusion of the electroactive species to the electrode surface [3] [1]. The diffusion coefficient for hexacyanoferrate(II) ions has been determined to be approximately 7.1 × 10⁻⁶ cm²/s, while for hexacyanoferrate(III) ions it is 7.3 × 10⁻⁶ cm²/s at 25°C [4] [5].

Concentration-Dependent Electrochemical Response

Research has demonstrated that the electrochemical behavior of potassium ferrocyanide trihydrate is highly dependent on concentration. At low concentrations (0.01-0.1 mM), the cyclic voltammetric response shows pseudo-capacitive behavior with nearly rectangular voltammograms [3]. As the concentration increases to 10 mM, well-defined anodic and cathodic peaks become apparent, with peak potentials and currents following predictable trends based on the Nernst equation [3].

Table 1: Concentration-Dependent Electrochemical Parameters

Concentration (mM)Anodic Peak Current (μA)Cathodic Peak Current (μA)Anodic Peak Potential (mV)Cathodic Peak Potential (mV)
0.01NoneNoneNoneNone
0.111.83None167.9None
112.67None208.9None
1082.2-114.10374.3-230.6
100758.5None401.3None

pH-Dependent Behavior

The electrochemical response of potassium ferrocyanide trihydrate shows significant pH dependence. In alkaline conditions, the system exhibits enhanced stability and reversibility [6]. The formal potential shifts with pH according to the Nernst equation, with the ferricyanide/ferrocyanide couple showing optimal electrochemical performance at near-neutral to slightly alkaline pH values [7] [6].

Non-Aqueous Solvent Electrochemical Profiling

The electrochemical behavior of potassium ferrocyanide trihydrate in non-aqueous solvents reveals dramatically different characteristics compared to aqueous systems. Studies in acetonitrile demonstrate that the solvent environment profoundly affects the redox properties and electron transfer mechanisms [8] [9] [7].

Acetonitrile Systems

In dry acetonitrile, the ferricyanide/ferrocyanide redox couple exhibits a reversible redox potential of -1.397 V versus the ferrocene/ferrocenium couple [8]. This represents a significant negative shift compared to aqueous systems, attributed to the different solvation environments and the absence of water molecules that typically stabilize the highly charged ferrocyanide ion [8] [9].

Spectroelectrochemical studies using Fourier-transform infrared spectroscopy confirm the reversible nature of the redox process in acetonitrile. The reduction of hexacyanoferrate(III) results in the depletion of the cyanide stretching band at 2102 cm⁻¹ and the concurrent appearance of a band at 2022 cm⁻¹, characteristic of the hexacyanoferrate(II) species [8] [9].

Electrochemical Oxidation in Non-Aqueous Media

Recent research has revealed that hexacyanoferrate(III) can undergo further oxidation in anhydrous acetonitrile, proceeding through an electrochemical-chemical-electrochemical (ECE) mechanism [8] [9]. This process involves the formation of a transient iron(IV) intermediate, followed by reductive elimination of two cyanide ligands to form a mixed-ligand complex with acetonitrile coordination [8] [9].

Ferricyanide/Ferrocyanide Redox Couple Dynamics

The dynamics of the ferricyanide/ferrocyanide redox couple encompass both thermodynamic and kinetic aspects that govern the electrochemical behavior of potassium ferrocyanide trihydrate. The redox couple exhibits remarkable stability and reversibility, making it invaluable for electrochemical applications [10] [11].

Thermodynamic Properties

The ferricyanide/ferrocyanide couple possesses a formal potential of approximately +0.36 V versus the standard hydrogen electrode in aqueous solutions at pH 7 [12]. This potential is sufficiently positive to drive reduction of various organic and inorganic species while remaining stable against water oxidation under most conditions [12].

The thermodynamic stability of the couple has been extensively studied, with research indicating that structural decomposition of the hexacyanoferrate ions does not occur under normal electrochemical conditions [11]. Instead, apparent capacity fade observed in some systems results from parasitic electroless reactions rather than structural breakdown of the coordination complex [11].

Kinetic Behavior and Electron Transfer Rates

The electron transfer kinetics of the ferricyanide/ferrocyanide couple demonstrate classic outer-sphere behavior with rapid electron transfer rates. The standard rate constant for the redox reaction has been determined to be approximately 10⁻² to 10⁻³ cm/s on various electrode materials [13] [1] [2].

The kinetics are strongly influenced by the electrode material and surface conditions. Studies on graphite electrodes reveal that oxygenated edge plane sites significantly slow the electron transfer kinetics, contrasting with the behavior observed on other electrode materials [13]. This surface sensitivity highlights the importance of electrode preparation and conditioning in electrochemical measurements [13].

Concentration and Temperature Effects

The redox couple dynamics show pronounced concentration and temperature dependencies. At high concentrations (>0.1 M), the electrochemical response becomes increasingly dominated by ohmic effects and concentration polarization [3]. Temperature studies demonstrate that the electron transfer rate increases with temperature, following Arrhenius behavior with an activation energy of approximately 15-20 kJ/mol [7].

Table 3: Temperature-Dependent Kinetic Parameters

Temperature (°C)Standard Rate Constant (×10⁻³ cm/s)Activation Energy (kJ/mol)
102.118.5
253.818.5
406.218.5
508.918.5

Electrochemical Impedance Characteristics

Electrochemical impedance spectroscopy studies reveal that the ferricyanide/ferrocyanide couple exhibits well-defined charge transfer resistance and double-layer capacitance characteristics [3] [14]. The impedance response follows a modified Randles circuit model, with the charge transfer resistance inversely proportional to the concentration of the redox species [3].

At high concentrations (≥10 mM), the impedance response is dominated by charge transfer processes, while at low concentrations (≤1 mM), diffusion effects become significant [3]. The transition between these regimes occurs at approximately 1 mM concentration, representing a critical point in the electrochemical behavior [3].

Surface-Modified Electrode Interactions

The interaction of potassium ferrocyanide trihydrate with surface-modified electrodes provides insights into the influence of electrode surface chemistry on electrochemical behavior. Various electrode modifications have been studied to understand and optimize the electron transfer processes [15] [16] [17].

Metal Organic Framework Modified Electrodes

Research on carbon paste electrodes modified with zirconium-based metal organic frameworks demonstrates significant enhancement in electrochemical performance for ferricyanide oxidation [15]. The high surface area and tunable pore structure of these materials result in improved electron transfer kinetics and higher current densities [15].

The enhanced performance is attributed to increased surface area, improved analyte accessibility, and favorable electrostatic interactions between the framework and the redox species [15]. Electrochemical characterization reveals lower peak potentials and higher peak currents compared to unmodified electrodes, indicating enhanced electrocatalytic activity [15].

Calix [18]resorcinarene Modified Electrodes

Studies on gold electrodes modified with calix [18]resorcinarenetetrathiol reveal complex interaction mechanisms with ferricyanide ions [16] [19]. The modified electrodes exhibit three distinct pairs of redox peaks, each corresponding to different steric arrangements of the ferricyanide ions relative to the surface modifier [16] [19].

The first redox couple, occurring at reduced overpotentials, suggests that ferricyanide ions residing within the calix [18]resorcinarene bowl experience facilitated electron transfer, with the activation energy lowered by approximately 24 kJ/mol [16] [19]. This enhancement is attributed to the calix [18]resorcinarene acting as a charge transfer mediator [16] [19].

Table 4: Surface Modification Effects on Electrochemical Parameters

Surface ModificationPeak Potential Shift (mV)Current Enhancement (%)Activation Energy Change (kJ/mol)
Bare electrode000
Zr-MOF modified-45+150-12
Calix [18]resorcinarene (bowl)-24+85-24
Calix [18]resorcinarene (surface)+320-65+45

Titanium Dioxide Modified Electrodes

Carbon paste electrodes modified with titanium dioxide nanoparticles show enhanced electrochemical performance for ferricyanide oxidation [20]. The modification results in increased surface area and improved electron transfer kinetics, with a high correlation coefficient (R² = 0.94) between scan rate and oxidation current [20].

The enhanced performance is attributed to the semiconducting properties of titanium dioxide, which facilitate electron transfer processes. The modified electrodes exhibit improved peak current density and lower oxidation potential compared to unmodified carbon paste electrodes [20].

Adsorption Behavior on Oxide Surfaces

The adsorption behavior of ferrocyanide and ferricyanide ions on aluminum oxide surfaces has been extensively studied [21] [22] [23]. The adsorption follows outer-sphere complexation mechanisms, with ferrocyanide showing higher adsorption affinity than ferricyanide due to its higher charge density [21] [22].

The adsorption capacity is strongly pH-dependent, with maximum adsorption occurring at low pH values where the oxide surface is positively charged [21] [22] [23]. Competitive adsorption studies demonstrate that ferrocyanide is more competitive than ferricyanide, with the adsorption process being exothermic and entropy-driven [22].

Electrochemical Quartz Crystal Microbalance Studies

Electrochemical quartz crystal microbalance studies provide insights into the mass transport and adsorption behavior of ferrocyanide/ferricyanide species at electrode surfaces [24]. The technique allows simultaneous monitoring of electrochemical processes and mass changes, revealing detailed information about the electrode-electrolyte interface [24].

These studies demonstrate that the electrochemical behavior is governed by mass transport of the electroactive species to the electrode surface, with electron transfer kinetics influenced by surface adsorption and desorption processes [24]. The results contribute to understanding the mechanisms of electrochemical sensing applications using ferrocyanide/ferricyanide mediators [24].

UNII

961WP42S65

Dates

Last modified: 04-14-2024

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